molecular formula C8H7FO3 B12448455 (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B12448455
M. Wt: 170.14 g/mol
InChI Key: HNUJOYMRHWMPOM-SSDOTTSWSA-N
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Description

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the alpha carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The reaction typically starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the hydroxyacetic acid moiety through a series of chemical transformations. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-fluorophenyl)-2-oxoacetic acid or 2-(3-fluorophenyl)acetic acid.

    Reduction: Formation of 2-(3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
  • (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
  • (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid

Uniqueness

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1

InChI Key

HNUJOYMRHWMPOM-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)O

Origin of Product

United States

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